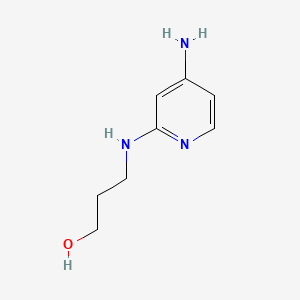

3-((4-Aminopyridin-2-yl)amino)propan-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(4-aminopyridin-2-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-2-4-11-8(6-7)10-3-1-5-12/h2,4,6,12H,1,3,5H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXJHPHEACJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734263 | |

| Record name | 3-[(4-Aminopyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247787-12-7 | |

| Record name | 3-[(4-Aminopyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Aminopyridin 2 Yl Amino Propan 1 Ol and Analogous Aminopyridine Alcohols

Strategies for Constructing the 2,4-Diaminopyridine Core

The 2,4-diaminopyridine scaffold is the central structural motif. Its synthesis can be approached through several distinct routes, primarily involving the direct introduction of amino groups onto a pre-existing pyridine (B92270) ring or the chemical reduction of a nitropyridine intermediate.

Direct amination of the pyridine ring is a fundamental strategy for installing the necessary amino groups. The classic Chichibabin reaction, for instance, involves the reaction of pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the 2- or 4-positions. youtube.com This reaction proceeds via nucleophilic attack of the amide anion on the pyridine ring, followed by the elimination of a hydride ion. youtube.com While historically significant, the reaction often requires harsh conditions. google.com

Modern methods offer greater control and milder conditions. One such approach involves the amination of pyridine N-oxides, which can be converted to 2-aminopyridines in a one-pot process using reagents like tosyl anhydride (B1165640) (Ts₂O) and tert-butylamine. researchgate.net Another strategy utilizes the conversion of pyridines into phosphonium (B103445) salts, which then react with sodium azide (B81097) to form iminophosphoranes. nih.gov These intermediates are versatile precursors to primary amines, with the reaction showing high regioselectivity for the 4-position, or the 2-position if the 4-position is sterically blocked. nih.gov Amination can also be achieved through the ammonolysis of halopyridines, often catalyzed by copper salts or palladium complexes, though this can require high temperatures or pressures. google.com

| Method | Substrate | Key Reagents | Position of Amination | Reference |

|---|---|---|---|---|

| Chichibabin Reaction | Pyridine | Sodium Amide (NaNH₂) | C2 or C4 | youtube.com |

| N-Oxide Activation | Pyridine N-oxide | Ts₂O, t-BuNH₂ | C2 / C4 | researchgate.net |

| Phosphonium Salt Route | Pyridine | 1. Ph₃P, CCl₄ 2. NaN₃ | C4 (or C2 if C4 blocked) | nih.gov |

| Ammonolysis | Halopyridine (e.g., 2-chloropyridine) | Aqueous Ammonia (B1221849), Catalyst (e.g., Cu salt) | Position of Halogen | google.comorgsyn.org |

An alternative and highly effective route to the 2,4-diaminopyridine core involves the reduction of a corresponding nitro-substituted pyridine. This strategy relies on well-established nitration and reduction chemistries. A common precursor is 2-amino-4-nitropyridine or its derivatives.

A detailed synthetic pathway to 2,4-diaminopyridine begins with 2-chloropyridine (B119429). google.com The process involves several key steps:

Oxidation: 2-chloropyridine is first oxidized to 2-chloropyridine N-oxide using an oxidant like hydrogen peroxide in glacial acetic acid. google.com

Nitration: The resulting N-oxide undergoes nitration, typically with a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine (B32982) N-oxide. google.com

Amination: The chloro group is then substituted with an amino group. This can be achieved using a protected amine like benzylamine, followed by debenzylation with sulfuric acid to give 2-amino-4-nitropyridine N-oxide. google.com

Reduction: The final step is the reduction of the nitro group. This is commonly accomplished via catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) in a solvent like tetrahydrofuran (B95107) (THF). google.com

The reduction of aminonitropyridines can also be carried out using various other reducing agents, including metals in acidic media (like tin and hydrochloric acid) or stannous chloride. orgsyn.org

| Reducing System | Substrate Example | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (H₂/Pd-C) | 2-Amino-4-nitropyridine N-oxide | Mild conditions, high yield. | google.com |

| Tin (Sn) and Hydrochloric Acid (HCl) | 2-Amino-3-nitropyridine | Classic method for nitro group reduction. | orgsyn.org |

| Iron (Fe) in Acidified Ethanol (B145695) | 2-Amino-3-nitropyridine | Cost-effective metal-acid reduction. | orgsyn.org |

| Stannous Chloride (SnCl₂) and HCl | 2-Amino-3-nitropyridine | Effective reducing agent for nitroarenes. | orgsyn.org |

Introduction of the Propan-1-ol Side Chain via Amination Reactions

Once the 2,4-diaminopyridine core is established, the next crucial phase is the attachment of the 3-aminopropan-1-ol side chain. This is typically achieved through reactions that form a new carbon-nitrogen bond.

The most direct method for attaching the side chain is through a nucleophilic aromatic substitution (SₙAr) reaction. In this scenario, a pyridine ring bearing a leaving group at the 2-position (such as a halogen) is reacted with 3-aminopropan-1-ol. The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-positions. youtube.comquimicaorganica.org

In the synthesis of the target compound, a precursor like 2-chloro-4-aminopyridine serves as the electrophile. The terminal amino group of 3-aminopropan-1-ol acts as the nucleophile, attacking the carbon atom at the 2-position of the pyridine ring and displacing the chloride ion. quimicaorganica.org This reaction directly forms the desired secondary amine linkage. Similar reactions using amino-alcohols like ethanolamine (B43304) as nucleophiles to form substituted 2-aminopyridines have been reported. nih.gov

The Mitsunobu reaction offers a powerful and versatile alternative for forming carbon-nitrogen bonds, particularly when stereochemical control is desired. researchgate.net This reaction facilitates the conversion of a primary or secondary alcohol into various other functional groups, including amines, through a dehydrative condensation mechanism. wikipedia.orgnih.gov The process typically involves an alcohol, a phosphine (B1218219) (commonly triphenylphosphine, PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in complex syntheses. researchgate.netorganic-chemistry.org In the context of synthesizing aminopyridine-alcohols, the Mitsunobu reaction could be employed in several ways. For instance, the 4-amino group of a suitable 2-hydroxypyridine (B17775) derivative could act as the nitrogen nucleophile, reacting with 3-propanol under Mitsunobu conditions. commonorganicchemistry.com Alternatively, a pre-formed 2,4-diaminopyridine could serve as the nucleophile to react with a protected form of 3-hydroxypropanal, followed by subsequent chemical modifications. This reaction allows for the formation of C-N bonds under mild conditions. nih.gov

Formation of the Secondary Amine Linkage

The formation of the secondary amine that links the pyridine core to the propanol (B110389) side chain is the culminating step in the assembly of the target molecule's backbone. This linkage, -(NH)-, is most commonly forged through the nucleophilic substitution reaction detailed previously (Section 2.2.1), where the primary amine of 3-aminopropan-1-ol displaces a leaving group on the 2-position of the 4-aminopyridine (B3432731) core.

Beyond direct substitution, advanced methodologies for creating secondary aryl-alkyl amines have been developed. One innovative approach uses N-aminopyridinium salts as ammonia surrogates. chemrxiv.orgacs.org This method involves the alkylation of N-aryl-N-aminopyridinium derivatives with alkyl halides, followed by an in situ depyridylation to yield the secondary amine without over-alkylation byproducts. acs.org While more complex, such strategies highlight the ongoing development of new synthetic tools for constructing the secondary amine linkages found in molecules like 3-((4-Aminopyridin-2-yl)amino)propan-1-ol.

Reductive Amination Approaches

Reductive amination is a powerful method for forming C-N bonds and is a viable strategy for synthesizing the target compound and its analogs. This process, also known as reductive alkylation, typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.

The general mechanism, often referred to as a "hydrogen-borrowing" or "hydrogen transfer" amination, proceeds in three main steps when starting from an alcohol. libretexts.orgarkat-usa.org First, a catalyst facilitates the dehydrogenation of a primary alcohol to form an aldehyde intermediate. libretexts.org This is followed by the condensation of the aldehyde with an amine to form a Schiff base or imine. Finally, the same catalyst system hydrogenates the imine to yield the secondary amine product. arkat-usa.org

For the synthesis of this compound, a plausible pathway involves the reaction of 2,4-diaminopyridine with 3-hydroxypropanal. The latter is a challenging reagent and could be generated in situ from a more stable precursor like propane-1,3-diol through catalytic dehydrogenation.

Table 1: Proposed Reductive Amination Pathway

| Step | Reactant 1 | Reactant 2 | Intermediate | Product | Description |

|---|---|---|---|---|---|

| 1 | Propane-1,3-diol | - | 3-Hydroxypropanal | - | Dehydrogenation of the primary alcohol to form the corresponding aldehyde. |

| 2 | 3-Hydroxypropanal | 2,4-Diaminopyridine | Imine Intermediate | - | Condensation between the aldehyde and the 2-amino group of the pyridine to form a Schiff base. |

This approach can be rendered stereoselective for the synthesis of more complex analogs. For instance, the directed reductive amination of β-hydroxy-ketones using titanium(IV) isopropoxide and a mild reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) allows for the stereoselective preparation of 1,3-syn-amino alcohols. nih.gov This strategy could be adapted to synthesize chiral analogs of the target compound by starting with an appropriately substituted chiral β-hydroxy ketone. Furthermore, biocatalytic methods using engineered amine dehydrogenases (AmDHs) offer a route for the asymmetric reductive amination of hydroxy-ketones, providing high enantioselectivity under mild conditions. nih.gov

Coupling Reactions of Pyridine Amines with Alcohol Precursors

Direct coupling reactions provide an alternative and often more straightforward route to aminopyridine-alcohols. These methods primarily rely on the nucleophilicity of the aminopyridine to form the key C-N bond. Two main strategies can be considered: the N-alkylation of an aminopyridine with an alcohol precursor bearing a leaving group, or the nucleophilic aromatic substitution (SNAr) of a halopyridine with an amino alcohol.

Strategy 1: N-Alkylation of Aminopyridines In this approach, an aminopyridine, such as 2,4-diaminopyridine, acts as the nucleophile. The exocyclic amino group at the 2-position attacks an electrophilic carbon on a three-carbon chain that already contains the hydroxyl group. The alcohol precursor must contain a good leaving group, such as a halide (e.g., 3-chloropropan-1-ol) or a sulfonate ester. This reaction is a classic nucleophilic substitution. ucsb.edulibretexts.org While direct alkylation with alcohols is challenging, they can be used with specific catalytic systems, such as cobalt(II) complexes, that proceed via a hydrogen auto-transfer pathway. rsc.org The reaction of an aminopyridine with an alkylating agent can also be achieved using a heterogeneous catalyst, which can be beneficial for industrial-scale production. google.com

Strategy 2: Nucleophilic Aromatic Substitution (SNAr) This strategy reverses the roles of the nucleophile and electrophile. A pyridine ring bearing a leaving group at the 2-position (e.g., 2-chloro-4-aminopyridine) serves as the electrophile. The nucleophile is an amino alcohol, in this case, 3-aminopropan-1-ol. The amino group of the side-chain precursor attacks the electron-deficient C2 carbon of the pyridine ring, displacing the halide. Such reactions of chloropyrimidines (a related heterocycle) with amines are well-documented and are often the most utilized reaction in pyrimidine (B1678525) chemistry. arkat-usa.orgresearchgate.net The reactivity of less reactive chloropyridines can sometimes be enhanced by acid catalysis. arkat-usa.org

Table 2: Comparison of Coupling Strategies

| Strategy | Pyridine Precursor | Side-Chain Precursor | Key Bond Formation | Potential Issues |

|---|---|---|---|---|

| N-Alkylation | 2,4-Diaminopyridine | 3-Chloropropan-1-ol | Nucleophilic attack by pyridine's NH₂ on alkyl halide | Potential for over-alkylation (tertiary amine formation) or alkylation on the C4-amino or ring nitrogen. |

| SNAr | 2-Chloro-4-aminopyridine | 3-Aminopropan-1-ol | Nucleophilic attack by side-chain's NH₂ on pyridine ring | Lower reactivity of the C-Cl bond compared to alkyl halides; may require harsh conditions or catalysis. The 4-amino group may require protection. |

Protecting Group Strategies and Stereochemical Control in Complex Analogs

The synthesis of structurally complex analogs of this compound, particularly those containing additional functional groups or stereocenters, necessitates sophisticated synthetic strategies. These include the use of protecting groups to ensure regioselectivity and methods to control stereochemistry.

A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org For aminopyridine-alcohols, there are multiple reactive sites: the two exocyclic amino groups, the endocyclic pyridine nitrogen, and the hydroxyl group of the side chain. An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, is often essential. organic-chemistry.org

The amino groups can be protected as carbamates, which are less nucleophilic than the free amines. organic-chemistry.org Common examples include the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group. diva-portal.org The hydroxyl group is frequently protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many conditions but can be removed with fluoride (B91410) ions.

Table 3: Protecting Groups for Aminopyridine-Alcohol Synthesis

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|---|

| Primary/Secondary Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) |

| Primary/Secondary Amine | Benzyloxycarbonyl | Z / Cbz | Catalytic Hydrogenolysis (H₂/Pd) |

| Primary/Secondary Amine | Acetamide | Ac | Acidic or basic hydrolysis |

| Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS | Fluoride source (e.g., TBAF) |

When synthesizing chiral analogs, controlling the stereochemistry is paramount. This can be achieved through several methods:

Use of a Chiral Pool: Starting with an enantiomerically pure precursor, such as a chiral amino acid or a chiral 3-carbon synthon, transfers that stereochemistry to the final product.

Asymmetric Reactions: Employing reactions that create stereocenters with a preference for one enantiomer. The Sharpless asymmetric aminohydroxylation, for example, can introduce both the amine and hydroxyl functionalities across a double bond in a stereocontrolled manner. orgsyn.org

Substrate-Controlled Diastereoselection: A pre-existing stereocenter in the molecule can direct the stereochemical outcome of a subsequent reaction. For example, the directed hydroboration of unsaturated amine borane (B79455) complexes can proceed with high stereocontrol. acs.org Similarly, the synthesis of vicinal diamines from chiral β-amino alcohols can be achieved with stereochemical control through the formation and ring-opening of intermediate aziridines or cyclic sulfamidates.

By combining these protecting group strategies with methods for stereochemical control, a wide diversity of complex aminopyridine-alcohol analogs can be synthesized with high precision and purity.

Advanced Spectroscopic and Structural Characterization of 3 4 Aminopyridin 2 Yl Amino Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-((4-Aminopyridin-2-yl)amino)propan-1-ol, the spectrum would display characteristic signals for both the aminopyridine ring and the aminopropanol (B1366323) chain.

The propanol (B110389) portion of the molecule would exhibit three distinct signals: a triplet for the methylene (B1212753) group adjacent to the hydroxyl group (C1-H), another triplet for the methylene group bonded to the linking nitrogen (C3-H), and a multiplet (likely a quintet) for the central methylene group (C2-H) which is split by its four neighbors. The protons of the hydroxyl (-OH) and the linking amine (-NH-) would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

The 4-aminopyridine (B3432731) ring system presents three aromatic protons. Based on known spectra of 2-aminopyridine (B139424) and 3-aminopyridine (B143674) derivatives, these protons would appear in the aromatic region of the spectrum. chemicalbook.comchemicalbook.com The protons on the primary amino group (-NH₂) at the C4 position would typically produce a single, often broad, signal. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound This table is predictive and based on analogous structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine-H (Aromatic) | 6.5 - 8.0 | Multiplets/Doublets |

| -NH₂ (on Pyridine) | 4.5 - 6.0 | Broad Singlet |

| -NH- (Linker) | 5.0 - 7.0 | Broad Singlet/Triplet |

| -CH₂-OH (C1) | ~3.6 | Triplet |

| -CH₂- (C2) | ~1.8 | Quintet |

| -CH₂-N- (C3) | ~3.3 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, which possesses eight carbon atoms in unique environments, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The three carbons of the propanol side chain would appear in the aliphatic region. The carbon bonded to the electronegative oxygen atom (C1) would be the most downfield of the three, typically around 60 ppm. The other two carbons (C2 and C3) would resonate further upfield. The five carbons of the pyridine (B92270) ring would appear in the aromatic region (100-160 ppm). The carbon atom attached to the primary amino group (C4) and the carbon involved in the C-N-C linkage (C2) would have characteristic shifts influenced by the nitrogen atoms. Data from related compounds like 2-aminopyridine show carbon signals in these expected regions. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on analogous structures. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C (Aromatic) | 105 - 160 |

| -CH₂-OH (C1) | 58 - 65 |

| -CH₂- (C2) | 25 - 35 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the adjacent methylene groups in the propanol chain (C1-H with C2-H, and C2-H with C3-H), confirming the -CH₂-CH₂-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This technique would definitively assign each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for confirming the connectivity between different parts of the molecule. It detects longer-range (2-3 bond) couplings between protons and carbons. For this structure, a key HMBC correlation would be observed between the protons of the C3 methylene group on the propanol chain and the C2 carbon of the pyridine ring, providing unambiguous evidence of the linkage between the side chain and the heteroaromatic core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. The molecular formula for this compound is C₈H₁₃N₃O.

Calculated Monoisotopic Mass: 167.1059 g/mol

Calculated Average Mass: 167.212 g/mol

HRMS analysis, typically using electrospray ionization (ESI), would yield an experimental mass value accurate to within a few parts per million (ppm). For example, observing a protonated molecular ion [M+H]⁺ at m/z 168.1137 would strongly confirm the elemental formula C₈H₁₃N₃O, distinguishing it from other potential compounds with the same nominal mass. This technique is routinely used in the characterization of heterocyclic derivatives.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would be expected to show a combination of features from its constituent parts, 4-aminopyridine and 3-amino-1-propanol. researchgate.net

O-H and N-H Stretching: A broad band in the 3500-3200 cm⁻¹ region due to the O-H stretch of the alcohol and N-H stretches from the primary (-NH₂) and secondary (-NH-) amines. The N-H stretching vibrations in primary amines often appear as two distinct bands (asymmetric and symmetric). tsijournals.com

C-H Stretching: Aliphatic C-H stretching bands from the propanol chain would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring would be observed just above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amino group is expected around 1650-1600 cm⁻¹. tsijournals.com

Aromatic Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1600-1450 cm⁻¹ region.

C-O and C-N Stretching: A strong C-O stretching band for the primary alcohol would be present in the 1075-1000 cm⁻¹ range, while C-N stretching bands would appear in the 1340-1250 cm⁻¹ region for the aromatic amine and 1250-1020 cm⁻¹ for the aliphatic amine.

Raman spectroscopy would provide complementary information, particularly for the symmetric and non-polar vibrations of the molecular skeleton.

Table 3: Predicted Characteristic IR Absorption Bands This table is predictive and based on data from analogous structures. researchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching (ν) | -OH (Alcohol) | 3400 - 3200 (Broad) |

| Stretching (ν) | -NH₂ / -NH- (Amine) | 3500 - 3300 |

| Stretching (ν) | Aromatic C-H | 3100 - 3000 |

| Stretching (ν) | Aliphatic C-H | 3000 - 2850 |

| Bending (δ) | -NH₂ (Scissoring) | 1650 - 1600 |

| Stretching (ν) | Aromatic C=C, C=N | 1600 - 1450 |

| Stretching (ν) | C-O (Primary Alcohol) | 1075 - 1000 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would confirm the connectivity established by NMR and provide precise geometric parameters, including all bond lengths, bond angles, and torsion angles.

Beyond the individual molecular structure, crystallography reveals the supramolecular architecture, which is how molecules interact and pack in the crystal lattice. For this compound, an extensive network of intermolecular hydrogen bonds is expected. The hydroxyl group (-OH), the primary amino group (-NH₂), the secondary amine (-NH-), and the pyridine ring nitrogen can all act as hydrogen bond donors or acceptors. These interactions would dictate the packing arrangement and influence the material's physical properties. Analysis of similar aminopyridine-containing structures has shown the importance of such hydrogen bonding and potential π-π stacking interactions in defining the solid-state assembly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the π-electron system of the di-substituted pyridine ring and the influence of its substituent groups on the electronic absorption properties. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The primary electronic transitions observed in aminopyridine derivatives are typically π→π* and n→π* transitions.

The core chromophore of the target compound is the 2,4-diaminopyridine system. The presence of two amino groups, acting as auxochromes, on the pyridine ring is expected to cause a significant bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted pyridine. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms.

Detailed research on the specific compound this compound is limited in publicly accessible literature. However, analysis of structurally related compounds provides a strong basis for predicting its UV-Vis spectral characteristics. For instance, studies on various 2-aminopyridine derivatives show intense absorption bands in the near UV region. mdpi.com The electronic absorption spectra of these compounds are sensitive to the nature of substituents and the polarity of the solvent.

The electronic transitions in this compound would be primarily associated with the pyridine ring and the amino substituents. The n→π* transitions, arising from the non-bonding electrons of the nitrogen atoms, are typically weaker and may be submerged by the more intense π→π* bands. The amino group at the 4-position and the (3-hydroxypropyl)amino group at the 2-position are both electron-donating groups, which will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax).

To illustrate the typical UV-Vis absorption data for related structures, the following interactive table presents findings for various aminopyridine derivatives.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile | Acetonitrile | 349-364 | 10,000-15,000 | mdpi.com |

| 3-Aminopyridine | Hydrochloric Acid | 317, 249 | Not specified | |

| 4-Aminopyridine | Not specified | ~260 | Not specified |

It is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would exhibit strong absorption bands corresponding to π→π* transitions. The presence of the propan-1-ol side chain is unlikely to significantly alter the primary absorption bands, as the hydroxyl group is not directly conjugated with the pyridine ring. However, solvent effects, particularly in protic solvents, could lead to shifts in the absorption maxima due to hydrogen bonding interactions with the amino and hydroxyl groups.

Further research involving the synthesis and spectroscopic analysis of this compound would be necessary to determine its precise UV-Vis absorption characteristics and to fully understand the electronic transitions within this specific molecule.

Computational Chemistry Investigations of 3 4 Aminopyridin 2 Yl Amino Propan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-((4-Aminopyridin-2-yl)amino)propan-1-ol, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT is used to calculate electronic properties such as total energy, dipole moment, and the distribution of electron density. This information is crucial for understanding the molecule's polarity and reactivity. A study on 3-amino-4-(Boc-amino)pyridine utilized DFT to evaluate its molecular geometry and electronic properties. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. materialsciencejournal.orgscirp.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. scirp.org For this compound, analysis of its HOMO and LUMO would identify the regions of the molecule most likely to be involved in chemical reactions. In a study of quinoline, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. scirp.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular and intramolecular interactions. researchgate.net It provides a detailed picture of the bonding and electronic structure of a molecule by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would reveal the nature and strength of hydrogen bonds and other non-covalent interactions that stabilize the molecular structure. It would also quantify the charge distribution on each atom, providing insights into the molecule's electrostatic properties. A study on azopyridine ruthenium complexes used NBO analysis to understand the charge transfer within the complexes. scirp.orgscirp.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, an MEP surface analysis would map out its reactive landscape, guiding the understanding of its interaction with other molecules. researchgate.netresearchgate.netnih.gov

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. researchgate.netscispace.com For this compound, which has several rotatable bonds, conformational analysis would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. A study on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives utilized conformational analysis to compare the arrangements of different fragments of the molecules. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). ekb.egmdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, molecular docking simulations could be performed against various biological targets to predict its binding affinity and interaction modes. This would help in identifying potential therapeutic applications for the compound. Several studies have utilized molecular docking to investigate the interactions of various compounds with biological targets. d-nb.infomdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. chemrevlett.comresearchgate.netnih.gov QSAR models are used to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to improve their potency and reduce side effects. For derivatives of this compound, a QSAR study could be conducted to identify the key molecular features that contribute to a specific biological activity. This would guide the design of new, more potent analogs. Several QSAR studies have been conducted on aminopyridine and pyridine (B92270) derivatives to explore their potential as therapeutic agents. rsc.orgtandfonline.com

Chemical Reactivity and Transformation of 3 4 Aminopyridin 2 Yl Amino Propan 1 Ol

Reactivity of the Pyridine (B92270) Nitrogen Atom

The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties and makes it a site for electrophilic attack. uoanbar.edu.iq However, its reactivity is modulated by the presence of two electron-donating amino groups.

Basicity and Protonation : The pyridine nitrogen is basic and readily protonates in acidic media, forming a pyridinium (B92312) salt. uoanbar.edu.iq This protonation significantly deactivates the ring towards electrophilic substitution by increasing the nitrogen's electron-withdrawing effect. uoanbar.edu.iq

N-Alkylation : The lone pair on the pyridine nitrogen can act as a nucleophile, reacting with alkyl halides to form N-alkylated pyridinium salts. wikipedia.org This reaction introduces a positive charge into the ring, which enhances the reactivity of the pyridine system towards both oxidation and reduction. wikipedia.org

N-Oxide Formation : Similar to other tertiary amines and pyridine derivatives, the pyridine nitrogen can be oxidized by peracids to form the corresponding pyridine N-oxide. wikipedia.org This transformation is significant as it can alter the regioselectivity of subsequent substitution reactions, often promoting substitution at the 2- and 4-positions, and can suppress further reactions at the nitrogen atom itself. wikipedia.org The reactivity towards N-oxide formation can be influenced by the electronic nature of substituents on the pyridine ring. nih.gov

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Protonation | Acidic Medium | Pyridinium Salt | uoanbar.edu.iq |

| N-Alkylation | Alkyl Halides | N-Alkyl Pyridinium Salt | wikipedia.org |

| N-Oxidation | Peracids (e.g., RCO₃H) | Pyridine N-oxide | wikipedia.org |

Reactions Involving the Primary Amine Moiety

The exocyclic amino group at the C4 position of the pyridine ring behaves as a typical primary aromatic amine, exhibiting nucleophilic character.

Acylation : The primary amine can be readily acylated by reacting with agents like acid chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) can yield the corresponding 4-acetylaminopyridine derivative. semanticscholar.org Similarly, sulfonamides can be formed by reacting the amine with sulfonyl chlorides, such as tosyl chloride, in an alkaline medium. researchgate.net

Schiff Base Formation : The primary amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.net This reaction typically involves heating the aminopyridine with the carbonyl compound, often in a solvent like methanol. researchgate.net

Alkylation : While N-alkylation of the pyridine ring is common, the primary amine can also undergo alkylation, though it may require specific catalysts and conditions to achieve selectivity over the more basic pyridine nitrogen. google.com Heterogeneous catalysts have been employed for the N-alkylation of aminopyridines using alcohols as alkylating agents. google.com

| Reaction Type | Reagent/Conditions | Functional Group Formed | Reference |

| Acetylation | Acetic Anhydride | Amide (N-acetyl) | semanticscholar.org |

| Sulfonylation | Tosyl Chloride / Base | Sulfonamide | researchgate.net |

| Imination | Aldehyde / Heat | Imine (Schiff Base) | researchgate.net |

| Alkylation | Alkyl Alcohol / Catalyst | Secondary/Tertiary Amine | google.com |

Chemical Transformations of the Terminal Hydroxyl Group

The terminal primary hydroxyl group on the propanol (B110389) side chain exhibits reactivity characteristic of primary alcohols. youtube.com

Oxidation : The primary alcohol can be oxidized to form an aldehyde or, under more vigorous conditions, a carboxylic acid. youtube.com The choice of oxidizing agent is crucial for controlling the outcome. Mild oxidizing agents like pyridinium chlorochromate (PCC) in an anhydrous solvent are used to stop the oxidation at the aldehyde stage. youtube.com Copper/TEMPO catalyst systems are also effective for the aerobic oxidation of primary alcohols. nih.gov

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid.

Conversion to a Leaving Group : To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group. nih.gov Common methods include reaction with tosyl chloride to form a tosylate or with thionyl chloride to form an alkyl chloride. nih.gov

Reductive Amination Precursor : Through oxidation to an aldehyde, the terminal hydroxyl group can serve as a precursor for reductive amination, where the intermediate aldehyde reacts with an amine in the presence of a reducing agent to form a new C-N bond. mdpi.com

| Transformation | Reagent/Conditions | Product Functional Group | Reference |

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | Aldehyde | youtube.com |

| Oxidation to Carboxylic Acid | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | youtube.com |

| Tosylation | Tosyl Chloride / Pyridine | Tosylate (OTs) | nih.gov |

| Chlorination | Thionyl Chloride (SOCl₂) | Alkyl Chloride | nih.gov |

| Esterification | Carboxylic Acid / Acid Catalyst | Ester | youtube.com |

Intramolecular Cyclization Reactions Involving Adjacent Functional Groups

The proximity of the amino groups and the terminal hydroxyl group in 3-((4-Aminopyridin-2-yl)amino)propan-1-ol creates a framework conducive to intramolecular cyclization, leading to the formation of various heterocyclic ring systems.

Formation of Fused Ring Systems : Heating aminopyridine derivatives with reagents like phosphorus oxychloride (POCl₃) can induce cyclization. nih.gov For instance, the reaction of 1,4,5,6-tetrahydropyridin-6-one derivatives with POCl₃ leads to the formation of oxazolo[5,4-b]pyridines. nih.gov A similar strategy could potentially be applied to a derivative of the title compound.

Cyclization via N-Acyl Derivatives : Intramolecular cyclization of N-acyl derivatives of β-enamino ketones in the presence of a base can yield pyridin-2(1H)-ones. researchgate.net

Radical Cyclization : Intramolecular cyclization of radicals generated on the side chain can lead to the formation of bicyclic structures. For example, radicals generated from quaternary ammonium (B1175870) salts of tetrahydropyridines have been shown to cyclize, forming azoniabicyclo[3.2.1]octyl systems. nih.gov

Brønsted Acid-Catalyzed Cyclization : In related systems, Brønsted acids have been used to catalyze the intramolecular cyclization of amino acid-derived diazoketones to form oxazinanones, where a carboxyl group attacks a protonated diazo group. frontiersin.orgresearchgate.net A conceptually similar cyclization could be envisioned where the terminal hydroxyl group attacks an activated position on the pyridine ring.

| Cyclization Strategy | Key Reagent/Condition | Resulting Structure Type | Reference |

| Dehydrative Cyclization | Phosphorus Oxychloride (POCl₃) / Heat | Fused Heterocycles (e.g., Oxazolopyridines) | nih.gov |

| Base-Mediated Cyclization | Potassium tert-butylate | Pyridin-2(1H)-ones | researchgate.net |

| Radical Cyclization | Tributyltin Hydride | Azabicyclic Systems | nih.gov |

| Acid-Catalyzed Cyclization | Brønsted Acid (e.g., HClO₄-SiO₂) | Oxazinanones | frontiersin.org |

Reductive and Oxidative Pathways of the Aminopyridine-Alcohol Structure

The entire molecular structure can undergo various redox transformations, with the outcome depending on the reagents and conditions employed.

Reductive Pathways :

Pyridine Ring Reduction : The pyridine ring can be catalytically hydrogenated to a piperidine (B6355638) ring using catalysts like nickel, cobalt, or ruthenium at elevated temperatures and pressures. wikipedia.org Milder reducing agents, such as lithium aluminum hydride, can yield partially hydrogenated dihydropyridine (B1217469) derivatives. wikipedia.org

Oxidative Pathways :

Alcohol Oxidation : As discussed in section 5.3, the primary alcohol is susceptible to oxidation. youtube.comnih.gov

Oxidative Coupling : In the presence of suitable catalysts (e.g., Cu/TEMPO), the alcohol can undergo oxidative coupling with amines to form imines. nih.gov This chemoselectivity for alcohol oxidation over amine oxidation is a key feature of some catalyst systems. nih.gov

Amine Oxidation : While less common than alcohol oxidation, the amino groups can be oxidized under specific conditions. Oxidation of polyfunctional 2-amino-1,3-propanediol (B45262) derivatives has been shown to yield different products depending on the substituents at the nitrogen atom. researchgate.net

Oxidative Cyclization : Oxidation can also facilitate cyclization reactions. For example, the oxidation of certain 2-amino-1,3-propanediol derivatives can lead to the formation of chiral oxazolines. researchgate.net

| Redox Process | Reagent/Conditions | Key Transformation | Reference |

| Ring Reduction | H₂ / Ni, Co, or Ru catalyst / Heat | Pyridine → Piperidine | wikipedia.org |

| Partial Ring Reduction | LiAlH₄ | Pyridine → Dihydropyridine | wikipedia.org |

| Alcohol Oxidation | Cu/TEMPO / Air | Primary Alcohol → Aldehyde | nih.gov |

| Oxidative Cyclization | Resin-supported Bromine | Amino-diol → Oxazoline | researchgate.net |

Ligand Design and Coordination Chemistry with 3 4 Aminopyridin 2 Yl Amino Propan 1 Ol and Its Derivatives

Chelation Properties of the Aminopyridine-Propanol Scaffold

The chelation properties of a ligand are paramount to its ability to form stable metal complexes. The 3-((4-Aminopyridin-2-yl)amino)propan-1-ol scaffold is an intriguing case for chelation due to its multiple potential donor sites. Aminopyridines are recognized as versatile ligands, capable of coordinating to a metal center through either the nitrogen atom of the pyridine (B92270) ring or the exocyclic amino group. sciencenet.cn In some instances, they can act as bridging ligands, coordinating to two different metal centers. mdpi.com

The structure of this compound features three potential donor atoms: the pyridine ring nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen. This arrangement allows the molecule to potentially act as a tridentate ligand, forming stable five- and six-membered chelate rings with a metal ion. The formation of such chelate rings significantly enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands, an effect known as the chelate effect.

The coordination behavior of this scaffold is expected to be flexible. It could coordinate in a bidentate fashion, utilizing only the two nitrogen atoms, or in a tridentate manner, involving the hydroxyl group as well. This versatility is dependent on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For instance, harder metal ions might favor coordination with the oxygen donor of the propanol (B110389) arm, while softer metals might show a preference for the nitrogen donors.

Table 1: Potential Coordination Modes of the Aminopyridine-Propanol Scaffold

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Bidentate | Pyridine N, Amino N | 5-membered |

| Tridentate | Pyridine N, Amino N, Hydroxyl O | 5- and 6-membered |

| Bridging | Pyridine N and/or Amino N | - |

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with aminopyridine-based ligands typically involves straightforward procedures. A common method is the direct reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. ekb.egnih.gov The mixture is often refluxed for several hours to ensure the completion of the reaction. scirp.org Upon cooling, the solid metal complex precipitates and can be isolated by filtration, followed by washing and drying. jocpr.com

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is generally employed.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift. For the this compound ligand, one would expect to see shifts in the stretching frequencies of the N-H (amino), C=N (pyridine), and O-H (hydroxyl) groups. scirp.orgjocpr.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal center. preprints.org

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry around the metal ion. The d-d electronic transitions are sensitive to the ligand field environment. pvpcollegepatoda.org

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the metal center, which in turn provides information about its oxidation state and spin state. scirp.org

Table 2: Expected Spectroscopic and Analytical Data for Metal Complexes

| Technique | Parameter | Expected Observation upon Complexation |

| IR Spectroscopy | ν(N-H), ν(O-H), ν(C=N) | Shift in vibrational frequencies |

| New bands | Appearance of M-N and M-O stretching bands in the far-IR region | |

| NMR Spectroscopy | Chemical shifts (δ) | Changes in the chemical shifts of ligand protons and carbons |

| UV-Vis Spectroscopy | d-d transitions | Bands corresponding to the specific coordination geometry |

| Magnetic Susceptibility | Magnetic moment (µeff) | Value consistent with the spin state of the metal ion |

| X-ray Diffraction | Bond lengths and angles | Precise determination of the molecular structure |

Application of Derived Ligands in Transition Metal Catalysis

Transition metal complexes derived from aminopyridine ligands have demonstrated significant potential in the field of catalysis. ekb.eg These complexes have been shown to be active in a variety of organic transformations, including oxidation, reduction, and polymerization reactions. cjcatal.comresearchgate.net The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, a process that is facilitated by the electronic properties of the supporting ligand.

For example, nickel complexes with 4-aminopyridine (B3432731) have been used for the catalytic removal of organic dyes from wastewater. ekb.eg Iron complexes have been investigated for electro-reduction reactions. researchgate.net Furthermore, the steric and electronic properties of the aminopyridine ligand can be readily modified, allowing for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complex. cjcatal.com

Given these precedents, it is reasonable to expect that transition metal complexes of this compound could also exhibit interesting catalytic properties. The tridentate nature of this ligand could provide a stable coordination environment for the metal ion, while still allowing for vacant coordination sites for substrate binding and activation. The specific applications would depend on the choice of the metal center.

Table 3: Potential Catalytic Applications of Derived Metal Complexes

| Metal | Potential Catalytic Reaction | Reference for Analogous System |

| Nickel | Oxidation, Dye degradation | ekb.eg |

| Iron | Electro-reduction | researchgate.net |

| Copper | Oxidation, Polymerization | cjcatal.comresearchgate.net |

| Cobalt | Oxygenation of alkenes | researchgate.net |

| Rhodium | Hydroformylation | cjcatal.com |

Ligand Design for Specific Coordination Geometries

The design of the ligand plays a crucial role in determining the coordination geometry of the resulting metal complex. sciencenet.cn The number of donor atoms, the flexibility of the ligand backbone, and the steric bulk of the substituents all contribute to the final structure. The this compound scaffold offers several features that can be exploited in the design of complexes with specific geometries.

The potential tridentate (N,N,O) or bidentate (N,N) coordination of the ligand allows for the formation of complexes with different coordination numbers and geometries. For example, in a 1:1 metal-to-ligand ratio, a tridentate ligand can lead to complexes with coordination numbers of three, four, five, or six, depending on the number of additional ligands. In a 2:1 ligand-to-metal ratio, two tridentate ligands can saturate the coordination sphere of a metal ion, leading to an octahedral geometry.

The flexibility of the propanol chain also allows the ligand to adapt to the preferred coordination geometry of a particular metal ion. For instance, it can adopt a meridional or facial arrangement around an octahedral metal center. rsc.org By introducing substituents on the pyridine ring or the propanol chain, it is possible to introduce steric hindrance that can favor one coordination geometry over another. This ability to control the coordination environment is essential for the rational design of catalysts and functional materials.

Table 4: Factors Influencing Coordination Geometry

| Factor | Influence on Coordination Geometry |

| Ligand Denticity | A tridentate ligand can promote higher coordination numbers (e.g., octahedral). |

| Metal Ion Preference | Different metal ions have inherent preferences for specific geometries (e.g., square planar for d⁸ ions like Ni(II), Pd(II), Pt(II)). |

| Steric Hindrance | Bulky substituents on the ligand can force a lower coordination number or a distorted geometry. |

| Reaction Conditions | The choice of solvent, temperature, and counter-ion can influence the final structure. elsevierpure.com |

Supramolecular Chemistry of 3 4 Aminopyridin 2 Yl Amino Propan 1 Ol and Analogs

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonds are the most significant directional intermolecular interactions in the solid-state structures of molecules containing both hydrogen-bond donors and acceptors. In the case of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol and its analogs, the presence of -OH, -NH2, and pyridinic nitrogen atoms provides multiple opportunities for the formation of robust and diverse hydrogen-bonding networks.

The amino alcohol moiety is particularly prone to forming strong hydrogen bonds. For instance, studies on salts of amino alcohols like 3-amino-1-propanol have revealed the formation of heterosynthons, such as NH3+∙∙∙−OOC, in their crystal structures. mdpi.com While this compound is not a salt, the fundamental hydrogen bonding capabilities of its aminopropanol (B1366323) chain are similar. The hydroxyl group can act as a hydrogen bond donor, while the amino groups can act as both donors and acceptors.

The aminopyridine portion of the molecule further enhances its hydrogen bonding potential. The pyridine (B92270) nitrogen is a strong hydrogen bond acceptor, while the amino group attached to the ring can donate hydrogen bonds. This dual functionality allows for the creation of complex, self-complementary hydrogen-bonding motifs. In related systems, such as those involving aminopyrimidines, N–H⋯N hydrogen bonds are observed to connect adjacent molecules, leading to the formation of larger aggregates. nih.gov It is highly probable that similar N–H⋯N interactions, involving the exocyclic amino group and the pyridine nitrogen of a neighboring molecule, play a crucial role in the crystal packing of this compound.

The interplay between the different functional groups can lead to the formation of specific, recurring hydrogen bond patterns, or synthons. For example, dimers can be formed through N—H⋯O hydrogen bonds, which then connect into larger layers. nih.gov The combination of the amino alcohol and aminopyridine functionalities in one molecule suggests the potential for intricate three-dimensional networks stabilized by a variety of hydrogen bonds, including O–H···N, N–H···N, and N–H···O interactions.

Aromatic π-Stacking Interactions in Crystal Packing

The electronic properties of the 4-aminopyridine (B3432731) ring in this compound, with its electron-donating amino group, can influence the nature and strength of the π-stacking interactions. This can lead to specific packing motifs that optimize both hydrogen bonding and π-stacking, resulting in a densely packed and stable crystal lattice. The interplay between these two types of non-covalent interactions is a common theme in crystal engineering and is likely to be a defining feature of the solid-state structure of this compound.

Exploration of Non-Covalent Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. By generating a Hirshfeld surface and its corresponding 2D fingerprint plot, researchers can deconstruct the complex network of non-covalent interactions into contributions from different types of contacts, such as H···H, O···H, N···H, and C···H. nih.gov

For a molecule like this compound, Hirshfeld surface analysis would be invaluable in elucidating the relative importance of hydrogen bonding and π-stacking. The analysis would likely reveal a high percentage of H···H contacts, which are common in organic molecules. nih.gov More significantly, it would quantify the contributions of O···H/H···O and N···H/H···N interactions, providing a clear measure of the extent of hydrogen bonding. nih.gov

Furthermore, Hirshfeld analysis can identify and characterize weaker interactions that also contribute to crystal packing, such as C—H···π interactions. nih.govnih.gov These interactions, where a C-H bond acts as a weak donor to a π-system, often play a role in consolidating the molecular packing. In the context of this compound, C—H···π interactions could occur between the propanol (B110389) chain of one molecule and the pyridine ring of another. The shape-index plot, another feature of Hirshfeld analysis, can visually identify the complementary shapes of interacting molecules, highlighting regions of π–π stacking. nih.gov

A hypothetical Hirshfeld surface analysis of this compound would likely show significant contributions from various intermolecular contacts, as summarized in the table below.

| Interaction Type | Expected Contribution | Description |

|---|---|---|

| H···H | High | Represents van der Waals contacts between hydrogen atoms on the periphery of the molecule. |

| O···H / H···O | Significant | Corresponds to hydrogen bonds involving the hydroxyl group. |

| N···H / H···N | Significant | Indicates hydrogen bonds involving the amino groups and the pyridine nitrogen. |

| C···H / H···C | Moderate | Suggests the presence of C—H···π interactions. nih.gov |

| C···C | Present | Can be indicative of π-stacking interactions between pyridine rings. nih.gov |

Design of Self-Assembled Systems and Molecular Recognition Motifs

The principles of supramolecular chemistry can be harnessed to design self-assembled systems and molecular recognition motifs. The compound this compound, with its array of functional groups, is a promising building block for the construction of such systems. The reliable formation of specific hydrogen-bonding patterns, or synthons, is key to predictable self-assembly.

The ability of the aminopyridine moiety to participate in specific recognition events is also noteworthy. This functional group is found in various biologically active molecules and can interact with specific binding sites in proteins. The design of molecules that can recognize and bind to specific biological targets often relies on mimicking the non-covalent interactions found in natural systems. Therefore, understanding the supramolecular behavior of this compound and its analogs can provide insights into the design of new molecules for applications in molecular recognition and materials science.

The development of fragment libraries based on scaffolds like 3-aminopyridin-2-one for kinase inhibition highlights the importance of the aminopyridine core in molecular recognition. researchgate.net The specific interactions of this core with target proteins are a key aspect of its biological activity. By extension, the supramolecular chemistry of this compound can inform the design of novel ligands and functional materials.

Medicinal Chemistry Scaffold Development and Structure Based Design Principles

Scaffold Design Strategies for Target Binding

The 2-aminopyridine (B139424) moiety is a low molecular weight, highly functionalized scaffold that serves as a versatile starting point for synthesizing diverse biological molecules. rsc.org Its simple design allows for controlled reactions, minimizing byproducts, and its small size is advantageous in drug discovery programs for easier identification of metabolites. rsc.org The aminopyridine ring system is a key feature in numerous FDA-approved drugs and is prevalent in both natural and synthetic compounds with a wide range of biological activities. nih.govrsc.org

The strategic value of the aminopyridine scaffold, particularly the 2,4-disubstituted pattern seen in 3-((4-aminopyridin-2-yl)amino)propan-1-ol, lies in its ability to form critical interactions with biological targets, most notably protein kinases. The nitrogen atom in the pyridine (B92270) ring and the exocyclic amino groups can act as hydrogen bond acceptors and donors, respectively. This arrangement frequently enables the scaffold to function as a "hinge-binder," anchoring the inhibitor to the backbone of the ATP-binding site of a kinase. This bidentate hydrogen bonding pattern is a cornerstone of many kinase inhibitor designs.

Structure-activity relationship (SAR) studies are crucial for optimizing these interactions. rsc.org The development of potent and selective aminopyridine derivatives often relies on transition metal-catalyzed reactions and other modern synthetic routes to explore the chemical space around the core scaffold. rsc.org By modifying the substituents on the aminopyridine ring, chemists can fine-tune the molecule's electronic and steric properties to maximize affinity and selectivity for the intended target.

Rational Derivatization for Modulating Molecular Interactions

Rational derivatization of the aminopyridine scaffold is a key strategy for modulating molecular interactions and optimizing pharmacological properties. Structure-activity relationship (SAR) studies on various aminopyridine series reveal how specific substitutions influence biological outcomes. nih.govacs.org

For instance, in the case of 4-aminopyridine (B3432731) (4-AP) derivatives designed as potassium channel blockers, substitutions at the 3-position significantly alter potency. A methyl group at this position (3-methyl-4-aminopyridine) was found to be approximately 7-fold more potent than the parent 4-AP, whereas methoxy (B1213986) and trifluoromethyl groups at the same position decreased potency. nih.gov This highlights that both the position and the electronic nature of the substituent are critical for activity.

The propan-1-ol side chain in this compound is a prime example of rational derivatization. This chain can serve multiple purposes:

Exploring Chemical Space: The linker extends into solvent-exposed regions or adjacent pockets of the binding site, allowing for the introduction of new pharmacophoric features.

Improving Physicochemical Properties: The terminal hydroxyl group can enhance solubility and provide an additional hydrogen bonding interaction point.

Modulating Selectivity: The nature and length of the linker can be modified to achieve selective binding to a desired target over off-targets.

The table below illustrates SAR data for a series of 4-aminopyridine derivatives, demonstrating the impact of substitutions on their ability to block voltage-gated potassium channels. nih.gov

Table 1: Structure-Activity Relationship of 4-Aminopyridine Derivatives An interactive table detailing the inhibitory potency of various 4-aminopyridine derivatives against Shaker K+ channels.

Fragment-Based Design Utilizing Aminopyridine Moieties

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.govyoutube.com The aminopyridine core is an ideal candidate for FBDD due to its small size, high density of pharmacophoric features, and favorable synthetic accessibility. rsc.org

In an FBDD approach, an aminopyridine fragment might be identified through a high-throughput screening of a fragment library. Once its binding is confirmed, often through biophysical methods like surface plasmon resonance or X-ray crystallography, the fragment serves as a starting point for optimization. nih.gov The process typically involves "growing" the fragment by adding functional groups to probe for additional interactions within the binding site or "linking" it to another nearby-binding fragment to create a more potent molecule. youtube.com

A study on inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) successfully used a 3-aminopyridine (B143674) fragment to develop potent inhibitors. nih.gov The initial fragment was elaborated into more complex amide-containing molecules, resulting in compounds with nanomolar inhibitory activity. X-ray crystallography confirmed that the aminopyridine core anchored the molecule in the binding site, validating the fragment-based approach. nih.gov This strategy underscores how a simple aminopyridine scaffold can be evolved into a highly potent and specific inhibitor. nih.gov

Structure-Based Design and Computational Modeling for Ligand Optimization

Structure-based design and computational modeling are indispensable tools for optimizing ligands built upon the aminopyridine scaffold. These methods leverage three-dimensional structural information of the target protein, often obtained from X-ray crystallography, to guide the design of more potent and selective inhibitors. tandfonline.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target. tandfonline.com For aminopyridine derivatives, docking studies can reveal key interactions, such as hydrogen bonds between the pyridine nitrogen or amino groups and residues in the hinge region of a kinase. tandfonline.com For example, modeling studies on Janus kinase 2 (JAK2) inhibitors showed that 2-aminopyridine derivatives form crucial hydrogen bonds with hinge region residues like Glu930 and Leu932. tandfonline.com

Beyond simple docking, more advanced computational methods are employed:

3D-QSAR (Quantitative Structure-Activity Relationship): Models like CoMFA and CoMSIA correlate the 3D properties of molecules with their biological activity to guide the design of new compounds with improved potency. tandfonline.com

Molecular Dynamics (MD) Simulations: These simulations model the movement of the ligand and protein over time, providing insights into the stability of binding modes and the role of conformational flexibility. tandfonline.com

Density Functional Theory (DFT): This quantum mechanical method is used to calculate the electronic properties of molecules, such as charge distribution and orbital energies, which helps in understanding their reactivity and interaction potential. scirp.orgresearchgate.net

These computational approaches allow chemists to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. They help in understanding why certain derivatives are more active than others and provide a rational basis for further optimization of the aminopyridine scaffold. tandfonline.comnih.gov

Conformational Flexibility and Its Impact on Scaffold Utility

The conformational flexibility of a molecule is a critical parameter in medicinal chemistry, as it dictates the three-dimensional shape a molecule can adopt to bind to its target. fiveable.me For derivatives like this compound, flexibility arises primarily from the rotatable bonds in the propanol (B110389) linker chain.

The ability of this linker to adopt different conformations can be both an advantage and a disadvantage.

Advantage: A flexible linker allows the molecule to adapt its shape to fit optimally within a binding pocket, potentially maximizing favorable interactions and leading to high affinity. This "induced fit" can be crucial for binding.

Disadvantage: High flexibility comes at an entropic cost. When a highly flexible molecule binds to a target, it loses a significant amount of conformational entropy, which is thermodynamically unfavorable and can reduce binding affinity. Furthermore, a molecule that is too flexible might adopt numerous non-productive conformations in solution, reducing the effective concentration of the bioactive conformation. nih.gov

Conformational analysis, using both experimental techniques like NMR and computational methods, is employed to understand the preferred shapes of such molecules. nih.gov The goal is often to design molecules with "restricted conformation," where flexibility is reduced by introducing cyclic structures or sterically hindering groups. This pre-organizes the molecule into a shape that is closer to the bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity. nih.gov Therefore, managing the conformational flexibility of the side chain attached to the aminopyridine scaffold is a key aspect of optimizing its utility as a pharmacophore.

Q & A

Q. What are the primary synthetic routes for 3-((4-Aminopyridin-2-yl)amino)propan-1-ol?

The compound is typically synthesized via multi-step reactions involving pyridine derivatives and amino alcohols. A common approach involves coupling 4-aminopyridine-2-amine with a propanol derivative under controlled conditions. For example, similar compounds like 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride are synthesized using methanol or ethanol as solvents, with temperature and reactant ratios optimized to achieve yields >70% . Key steps include protecting the amino group during coupling and subsequent deprotection.

Q. How is the compound characterized to confirm its structure and purity?

Structural confirmation relies on spectroscopic methods:

- NMR (¹H/¹³C) to verify hydrogen/carbon environments, particularly the pyridine ring (δ 7.5–8.5 ppm) and alcohol/amine protons (δ 1.5–3.5 ppm).

- Mass spectrometry for molecular ion validation (e.g., [M+H]+ at m/z ~182).

- HPLC with UV detection (λ ~260 nm) for purity assessment (>95%) .

Advanced Research Questions

Q. How can contradictory data in solubility studies of this compound be resolved?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from protonation states or impurities. Methodological solutions include:

- pH-controlled experiments : The compound’s amino and hydroxyl groups confer pH-dependent solubility (soluble in acidic/basic aqueous solutions, less in neutral).

- Purification via recrystallization (e.g., using ethanol/water mixtures) to remove hydrophobic impurities .

- Thermogravimetric analysis (TGA) to assess hygroscopicity, which may artificially inflate solubility values .

Q. What strategies optimize the compound’s synthetic yield and purity for scale-up?

Optimization involves:

- Catalyst screening : Palladium or nickel catalysts improve coupling efficiency in pyridine-amine reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid side reactions.

- In-line analytics : Real-time HPLC monitoring reduces batch failures .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. How does this compound interact with biological macromolecules?

Preliminary studies on analogs suggest:

- Enzyme inhibition : Pyridine-derived amines bind to ATP-binding pockets in kinases via hydrogen bonding (e.g., with Tyr-123 in MAPK) .

- Membrane permeability : The hydroxyl group enhances solubility, while the pyridine ring facilitates passive diffusion (logP ~1.2) .

- Cellular assays : Fluorescence tagging (e.g., FITC conjugation) reveals preferential accumulation in cytoplasmic compartments .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT calculations : Evaluate electron density distribution to predict nucleophilic/electrophilic sites (e.g., amino group: −0.35 e⁻ charge).

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to guide solvent selection for reactions .

- QSPR models : Correlate structural descriptors (e.g., H-bond donors, polar surface area) with experimental stability data .

Structural Analogs and Comparative Analysis

Handling and Safety Considerations

- Storage : Keep in sealed containers under nitrogen (≤25°C) to prevent oxidation of the amine group .

- Toxicity : Limited data, but analogs show mild irritancy (LD50 >500 mg/kg in rodents). Use PPE (gloves, goggles) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.